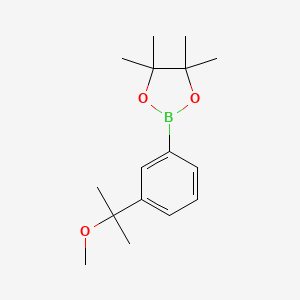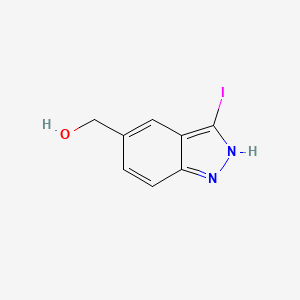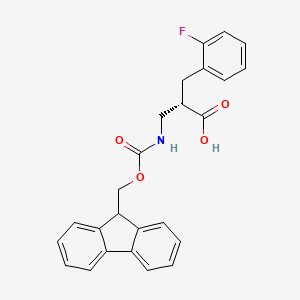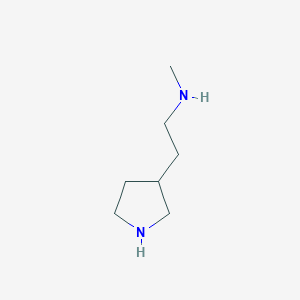
N-methyl-2-(pyrrolidin-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(pyrrolidin-3-yl)ethanamine: is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methyl-2-(pyrrolidin-3-yl)ethanamine involves the reductive amination of 2-(pyrrolidin-3-yl)ethanone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: Another method involves the alkylation of 2-(pyrrolidin-3-yl)ethanamine with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: N-methyl-2-(pyrrolidin-3-yl)ethanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form N-methyl-2-(pyrrolidin-3-yl)ethanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: N-methyl-2-(pyrrolidin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: N-methyl-2-(pyrrolidin-3-yl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various pharmaceuticals.
作用机制
The mechanism of action of N-methyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-methyl-2-(pyridin-2-yl)ethanamine: This compound has a pyridine ring instead of a pyrrolidine ring, which affects its chemical properties and biological activity.
N-methyl-2-(pyrrolidin-1-yl)ethanamine:
N-methyl-2-(pyrrolidin-2-yl)ethanamine: Another isomer with a different substitution pattern on the pyrrolidine ring.
Uniqueness: N-methyl-2-(pyrrolidin-3-yl)ethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
N-methyl-2-pyrrolidin-3-ylethanamine |
InChI |
InChI=1S/C7H16N2/c1-8-4-2-7-3-5-9-6-7/h7-9H,2-6H2,1H3 |
InChI 键 |
KCLYLGZSBFNGSQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
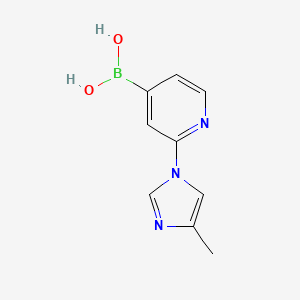
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
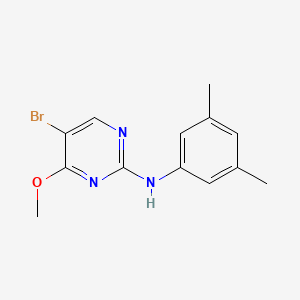
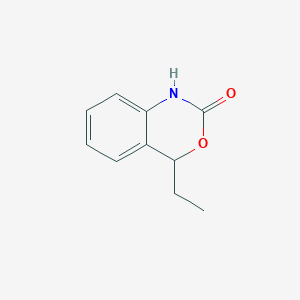
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

